An In-depth Technical Guide to the Synthesis of Amino(mesityl)acetic Acid
An In-depth Technical Guide to the Synthesis of Amino(mesityl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
Prepared by a Senior Application Scientist, this guide provides a comprehensive technical overview of the synthetic pathways leading to amino(mesityl)acetic acid, a sterically hindered non-proteinogenic amino acid. The unique structural characteristics of this compound, imparted by the bulky mesityl group, make it a molecule of significant interest in medicinal chemistry and drug development, particularly in the design of peptides and peptidomimetics with enhanced metabolic stability and conformational rigidity. This document eschews a rigid, templated format in favor of a logical, in-depth exploration of the synthetic challenges and strategic solutions inherent in the creation of this molecule. Our focus is on the "why" behind the experimental choices, ensuring a thorough understanding of the underlying chemical principles.
Introduction and Strategic Considerations
Amino(mesityl)acetic acid, formally known as 2-amino-2-(2,4,6-trimethylphenyl)acetic acid, presents a unique synthetic challenge due to the significant steric hindrance imposed by the three methyl groups on the phenyl ring, positioned ortho and para to the α-carbon. This steric bulk profoundly influences the reactivity of adjacent functional groups and necessitates careful consideration of the synthetic strategy.
Classical methods for α-amino acid synthesis, such as the Strecker synthesis and the Bucherer-Bergs reaction, remain the most plausible and documented routes. Both pathways converge on a common precursor: mesitylaldehyde (2,4,6-trimethylbenzaldehyde) . Therefore, an efficient synthesis of this aldehyde is the critical first step.
This guide will first detail the reliable synthesis of mesitylaldehyde and then explore the two primary pathways to the target amino acid, providing detailed protocols and mechanistic insights.
Synthesis of the Key Precursor: Mesitylaldehyde (2,4,6-Trimethylbenzaldehyde)
The synthesis of mesitylaldehyde from readily available mesitylene (1,3,5-trimethylbenzene) is well-established. Several methods exist, with the Gattermann and Vilsmeier-Haack reactions being the most common.
Gattermann Reaction
The Gattermann reaction is a classic method for formylating aromatic compounds. In the context of mesitylene, it provides good yields of mesitylaldehyde.[1] The reaction proceeds via an electrophilic aromatic substitution, where the electrophile is generated from a source of carbon monoxide and a Lewis acid catalyst. A safer modification of this reaction utilizes zinc cyanide.[2]
Reaction:
Causality of Experimental Choices:
-
Zinc Cyanide (Zn(CN)₂): This solid reagent is a safer alternative to handling highly toxic hydrogen cyanide (HCN) gas directly.[2] In the presence of a strong acid like HCl, it generates the necessary HCN in situ.
-
Aluminum Chloride (AlCl₃): As a strong Lewis acid, AlCl₃ is crucial for activating the formylating agent and polarizing the C=O bond, thereby increasing the electrophilicity of the formyl cation or its equivalent.
-
Hydrogen Chloride (HCl): Gaseous HCl is passed through the reaction mixture to facilitate the in situ generation of HCN from Zn(CN)₂ and to protonate the intermediate species, driving the reaction forward.
Experimental Protocol: Gattermann Synthesis of Mesitylaldehyde [1]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, combine mesitylene (1.0 eq), zinc cyanide (1.2 eq), and a suitable solvent such as tetrachloroethane.
-
HCN Generation: Pass a rapid stream of dry hydrogen chloride gas through the stirred mixture at room temperature until the zinc cyanide has completely reacted (typically 2-3 hours).
-
Catalyst Addition: Cool the flask in an ice bath and add finely ground anhydrous aluminum chloride (2.0 eq) in portions while maintaining vigorous stirring.
-
Reaction: Remove the ice bath and continue to pass HCl gas through the mixture. The reaction is exothermic and the temperature should be maintained between 65-75°C for approximately 2.5-3 hours.
-
Workup: Cool the reaction mixture and cautiously pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with tetrachloroethane. Combine the organic layers and wash them with a 10% sodium carbonate solution to remove any acidic impurities.
-
Purification: Perform steam distillation to remove the tetrachloroethane and isolate the crude mesitylaldehyde. The distillate can then be extracted with benzene, the benzene extract dried, and the solvent removed. The final purification is achieved by fractional distillation under reduced pressure.
| Parameter | Value | Reference |
| Yield | 75-81% | [1] |
| Boiling Point | 96-98°C at 6 mmHg | [3] |
Primary Synthesis Pathway: The Strecker Synthesis
The Strecker synthesis is a two-step method for producing α-amino acids from an aldehyde or ketone.[3][4] It involves the formation of an α-aminonitrile intermediate, followed by hydrolysis to the corresponding amino acid.[5]
Step 1: Formation of 2-amino-2-(2,4,6-trimethylphenyl)acetonitrile
In this step, mesitylaldehyde reacts with ammonia and a cyanide source to form the α-aminonitrile.[6]
Reaction Mechanism:
-
Imine Formation: Mesitylaldehyde reacts with ammonia (often generated in situ from an ammonium salt like NH₄Cl) to form an imine intermediate. The steric hindrance from the mesityl group may slow this step, but it is generally favorable.
-
Cyanide Addition: A cyanide ion (from KCN or NaCN) then acts as a nucleophile, attacking the electrophilic carbon of the imine to form the stable α-aminonitrile.[5]
Causality of Experimental Choices:
-
Ammonium Chloride (NH₄Cl) and Potassium Cyanide (KCN): This combination is a common and safer alternative to using ammonia and hydrogen cyanide directly. NH₄Cl serves as a source of ammonia and also provides a mildly acidic medium to protonate the aldehyde, making it more susceptible to nucleophilic attack.[5]
-
Solvent: A mixture of water and a miscible organic solvent like ethanol is often used to ensure the solubility of both the organic aldehyde and the inorganic salts.
Step 2: Hydrolysis of the α-Aminonitrile
The α-aminonitrile is then hydrolyzed to amino(mesityl)acetic acid. This is typically achieved under acidic or basic conditions.[7] Given the steric hindrance, strong acidic conditions and elevated temperatures are likely necessary to drive the hydrolysis to completion.
Reaction Mechanism:
-
Nitrile Protonation: Under acidic conditions, the nitrile nitrogen is protonated, making the nitrile carbon more electrophilic.
-
Nucleophilic Attack by Water: Water molecules attack the nitrile carbon, leading to the formation of an imidic acid intermediate, which then tautomerizes to an amide.
-
Amide Hydrolysis: The amide is then further hydrolyzed to the carboxylic acid and ammonia.
Experimental Protocol: Strecker Synthesis of Amino(mesityl)acetic Acid
-
Formation of the α-Aminonitrile:
-
In a sealed vessel, dissolve mesitylaldehyde (1.0 eq) in ethanol.
-
Add an aqueous solution of ammonium chloride (1.5 eq) and potassium cyanide (1.5 eq).
-
Stir the mixture at a slightly elevated temperature (e.g., 50-60°C) for several hours to overnight. Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture and extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-aminonitrile.
-
-
Hydrolysis to the Amino Acid:
-
To the crude α-aminonitrile, add a strong acid such as 6M hydrochloric acid.
-
Heat the mixture to reflux for an extended period (several hours to days), monitoring the progress of the hydrolysis. The steric hindrance may necessitate longer reaction times and/or higher temperatures.
-
After complete hydrolysis, cool the reaction mixture. The amino acid hydrochloride may precipitate upon cooling.
-
Isolate the solid by filtration or concentrate the solution.
-
To obtain the free amino acid, dissolve the hydrochloride salt in a minimum amount of water and adjust the pH to the isoelectric point of the amino acid (typically around 6-7) using a base like ammonium hydroxide or sodium hydroxide.
-
The zwitterionic amino acid will precipitate and can be collected by filtration, washed with cold water and ethanol, and dried.
-
Alternative Pathway: The Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is another robust method for synthesizing α-amino acids, proceeding through a hydantoin intermediate.[8][9] This multicomponent reaction involves heating an aldehyde or ketone with potassium cyanide and ammonium carbonate.[10]
Step 1: Formation of 5-(2,4,6-trimethylphenyl)hydantoin
Mesitylaldehyde is reacted with potassium cyanide and ammonium carbonate in a suitable solvent, typically a mixture of ethanol and water.[1]
Reaction Mechanism:
-
Cyanohydrin and Imine Formation: The reaction likely proceeds through the initial formation of a cyanohydrin from the aldehyde and cyanide, and an imine from the aldehyde and ammonia (from the decomposition of ammonium carbonate).
-
Formation of α-Aminonitrile: These intermediates can then react to form the α-aminonitrile, similar to the Strecker synthesis.
-
Cyclization to Hydantoin: The α-aminonitrile then reacts with carbon dioxide (also from the decomposition of ammonium carbonate) to form a carbamic acid derivative, which undergoes intramolecular cyclization to yield the 5-substituted hydantoin.[8]
Step 2: Hydrolysis of the Hydantoin
The 5-(2,4,6-trimethylphenyl)hydantoin is then hydrolyzed to the desired amino acid. This hydrolysis is typically carried out under strong basic conditions (e.g., using Ba(OH)₂ or NaOH) followed by acidification.[7]
Experimental Protocol: Bucherer-Bergs Synthesis of Amino(mesityl)acetic Acid
-
Formation of the Hydantoin:
-
In a pressure vessel, combine mesitylaldehyde (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq) in a mixture of ethanol and water.
-
Heat the sealed vessel to 80-100°C for several hours.
-
Cool the reaction mixture. The hydantoin product may precipitate upon cooling.
-
Acidify the mixture with hydrochloric acid to precipitate any remaining product.
-
Collect the solid hydantoin by filtration, wash with water, and recrystallize from a suitable solvent like ethanol or acetic acid.
-
-
Hydrolysis to the Amino Acid:
-
Suspend the 5-(2,4,6-trimethylphenyl)hydantoin in an aqueous solution of a strong base, such as 2M sodium hydroxide or a saturated solution of barium hydroxide.
-
Heat the mixture to reflux for an extended period until the hydrolysis is complete (monitoring by TLC).
-
If using barium hydroxide, cool the mixture and add sulfuric acid to precipitate barium sulfate. Filter off the precipitate.
-
If using sodium hydroxide, cool the mixture and carefully acidify with hydrochloric acid to the isoelectric point of the amino acid to precipitate the product.
-
Collect the precipitated amino(mesityl)acetic acid by filtration, wash with cold water, and dry.
-
Purification and Characterization
Due to their zwitterionic nature, amino acids like amino(mesityl)acetic acid generally exhibit low solubility in most organic solvents but are soluble in aqueous acidic and basic solutions.
Purification:
-
Recrystallization: The primary method for purification is recrystallization. This can be achieved by dissolving the crude amino acid in a dilute acidic or basic solution, treating with activated carbon to remove colored impurities, filtering, and then adjusting the pH to the isoelectric point to precipitate the purified product. Washing the precipitate with cold water, followed by ethanol and diethyl ether, will aid in drying and removing residual impurities.
-
Ion-Exchange Chromatography: For higher purity, ion-exchange chromatography can be employed. The amino acid can be bound to a cation-exchange resin and then eluted with a buffered solution.
Characterization:
The structure and purity of the synthesized amino(mesityl)acetic acid should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Resonances corresponding to the aromatic protons of the mesityl group, the methyl protons, and the α-proton. The chemical shifts will be influenced by the solvent and pH. |
| ¹³C NMR | Signals for the carboxyl carbon, the α-carbon, and the carbons of the mesityl ring. |
| Mass Spec. | The molecular ion peak corresponding to the calculated molecular weight of 193.24 g/mol .[11] |
| IR Spec. | Characteristic absorptions for the amino group (N-H stretching), the carboxylic acid group (O-H and C=O stretching), and the aromatic ring. |
Conclusion and Future Perspectives
The synthesis of amino(mesityl)acetic acid is a multi-step process that relies on classical organic reactions. The key to a successful synthesis lies in the efficient preparation of the precursor, mesitylaldehyde, and the careful execution of either the Strecker or Bucherer-Bergs reaction, followed by a potentially challenging hydrolysis step due to steric hindrance.
For researchers in drug development, the availability of such sterically demanding amino acids opens up new avenues for the design of novel therapeutic peptides with improved pharmacological profiles. Future work in this area could focus on the development of asymmetric synthetic routes to obtain enantiomerically pure amino(mesityl)acetic acid, which would be of even greater value for pharmaceutical applications. Asymmetric versions of the Strecker synthesis, utilizing chiral auxiliaries or catalysts, could be a promising area of investigation.
References
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Organic Syntheses. (n.d.). Mesitaldehyde. Retrieved from [Link]
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Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
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Wikipedia. (2023). Bucherer–Bergs reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction pathway for the hydrolysis of hydantoin to form enantiomerically pure amino acids. Retrieved from [Link]
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Wikipedia. (2023). Mesitylene. Retrieved from [Link]
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NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]
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American Elements. (n.d.). 2-Amino-2-(2,4,6-trimethylphenyl)acetic Acid. Retrieved from [Link]
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Wikipedia. (2023). Strecker amino acid synthesis. Retrieved from [Link]
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Scribd. (n.d.). Strecker Synthesis. Retrieved from [Link]
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